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molecular formula C14H18BrNO4 B6614722 2-{[(4-bromophenyl)methyl][(tert-butoxy)carbonyl]amino}acetic acid CAS No. 943743-18-8

2-{[(4-bromophenyl)methyl][(tert-butoxy)carbonyl]amino}acetic acid

Cat. No. B6614722
M. Wt: 344.20 g/mol
InChI Key: GNCKMEQYGJDVCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07592331B2

Procedure details

To a solution of 81A (325 mg, 0.75 mmol) in THF (5 mL) was added LiOH (0.5 mL, 3 mmol). The mixture was stirred rt over night, then concentrated. Water (20 mL) was added to the residue, and the organic phase washed with CH2Cl2 (2×20 mL). The aqueous layer was acidified with 1N HCl, and was extracted with EtOAc (2×20 mL). The combined organic layer washed with brine, dried (Na2SO4) and concentrated to give 81B (262 mg, 100%). 1H NMR (400 MHz, CD3OD) δ ppm 1.36-1.51 (m, 9 H) 3.76-3.99 (m, 2 H) 4.44 (d, J=5.71 Hz, 2 H) 7.18 (d, J=8.35 Hz, 2 H) 7.41-7.49 (m, 2 H).
Name
81A
Quantity
325 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:27]=[CH:26][C:5]([CH2:6][N:7]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:8][C:9]([O:11]CC2C=CC=CC=2)=[O:10])=[CH:4][CH:3]=1.[Li+].[OH-]>C1COCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][N:7]([C:19]([O:21][C:22]([CH3:23])([CH3:24])[CH3:25])=[O:20])[CH2:8][C:9]([OH:11])=[O:10])=[CH:26][CH:27]=1 |f:1.2|

Inputs

Step One
Name
81A
Quantity
325 mg
Type
reactant
Smiles
BrC1=CC=C(CN(CC(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C)C=C1
Name
Quantity
0.5 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred rt over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Water (20 mL) was added to the residue
WASH
Type
WASH
Details
the organic phase washed with CH2Cl2 (2×20 mL)
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc (2×20 mL)
WASH
Type
WASH
Details
The combined organic layer washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(CN(CC(=O)O)C(=O)OC(C)(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 262 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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